![molecular formula C21H18F3N5O B1666738 Inhibiteur de la kinase Aurora III CAS No. 879127-16-9](/img/structure/B1666738.png)
Inhibiteur de la kinase Aurora III
Vue d'ensemble
Description
L'inhibiteur de l'aurora kinase III est un inhibiteur de petite molécule qui cible les aurora kinases, une famille de kinases sérine/thréonine impliquées dans la régulation de la mitose. Ces kinases jouent un rôle crucial dans la division cellulaire en assurant une ségrégation chromosomique et une cytokinèse correctes. L'inhibiteur de l'aurora kinase III a montré un potentiel en thérapie anticancéreuse grâce à sa capacité à inhiber l'activité des aurora kinases, qui sont souvent surexprimées dans divers cancers .
Applications De Recherche Scientifique
Aurora kinase inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving aurora kinases and to develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the role of aurora kinases in cell division and their impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the proliferation of cancer cells by targeting aurora kinases.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Target of Action
Aurora Kinase Inhibitor III primarily targets the Aurora kinases, a family of serine/threonine kinases essential for the onset and progression of mitosis . The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) . These kinases play a key role in the control of the mitosis .
AURKA promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . AURKB and AURKC are chromosome-passenger complex proteins, crucial for chromosome binding to kinetochores and segregation of chromosomes . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .
Mode of Action
Aurora Kinase Inhibitor III interacts with its targets by inhibiting their kinase activity. AURKA function is regulated by degradation, phosphorylation, and dephosphorylation, with its kinase activity dependent upon phosphorylation of threonine 288 (Thr288) in the activation loop . Selective inhibition of AURKA results in inhibition of autophosphorylation of Aurora-A at Thr288, monopolar spindles, and G2-M arrest .
Biochemical Pathways
The Aurora kinases are involved in crucial checkpoint regulation pathways such as spindle assembly checkpoint, alignment of metaphase chromosomes, and chromosomal biorientation . They are also involved in the regulation of mitosis . AURKA promotes tumorigenesis by participating in the cancer cell proliferation, epithelial-mesenchymal transition (EMT), metastasis, apoptosis, and self-renewal of cancer stem cells .
Pharmacokinetics
It is known that the compound is orally bioavailable
Result of Action
The inhibition of Aurora kinases by Aurora Kinase Inhibitor III can lead to a variety of molecular and cellular effects. These include the inhibition of cell division processes, disruption of mitotic spindle assembly, and prevention of chromosome segregation . This can result in the arrest of the cell cycle, leading to cell death .
Analyse Biochimique
Biochemical Properties
Aurora Kinase Inhibitor III interacts with the Aurora kinases, specifically Aurora A and Aurora B . These enzymes are involved in key mitotic processes including centrosome maturation, chromosome alignment, chromosome segregation, and cytokinesis . Aurora Kinase Inhibitor III can inhibit the kinase activity of these enzymes, disrupting their normal function and potentially leading to cell cycle arrest .
Cellular Effects
Aurora Kinase Inhibitor III has been shown to have significant effects on various types of cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Aurora Kinase Inhibitor III can induce cell cycle arrest, leading to inhibition of cancer cell proliferation . It can also influence the epithelial-mesenchymal transition, metastasis, apoptosis, and self-renewal of cancer stem cells .
Molecular Mechanism
The molecular mechanism of action of Aurora Kinase Inhibitor III involves binding to the Aurora kinases and inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to effects such as cell cycle arrest . Aurora Kinase Inhibitor III can also affect gene expression, potentially leading to changes in the behavior of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aurora Kinase Inhibitor III can change over time. For instance, the inhibitor can lead to a transient mitotic delay, which is a temporary halt in the process of mitosis . Over time, this can lead to changes in cellular function and potentially to cell death .
Dosage Effects in Animal Models
In animal models, the effects of Aurora Kinase Inhibitor III can vary with different dosages. For instance, at higher doses, the inhibitor can lead to significant tumor regression .
Metabolic Pathways
Aurora Kinase Inhibitor III is involved in the metabolic pathways related to cell division . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Aurora Kinase Inhibitor III is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Aurora Kinase Inhibitor III has distinct subcellular localizations. For instance, Aurora A is localized at the centrosomes and spindle poles, while Aurora B and C are chromosome-passenger complex proteins . The inhibitor can affect the activity or function of these proteins at their specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'inhibiteur de l'aurora kinase III implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation subséquenteLes conditions réactionnelles courantes comprennent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir les transformations chimiques souhaitées .
Méthodes de production industrielle : La production industrielle de l'inhibiteur de l'aurora kinase III implique la mise à l'échelle des voies de synthèse développées en laboratoire. Cela nécessite l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour rationaliser le processus de production et réduire les coûts .
Analyse Des Réactions Chimiques
Types de réactions : L'inhibiteur de l'aurora kinase III subit diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent facilité par des réactifs nucléophiles ou électrophile.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium et autres agents réducteurs.
Substitution : Nucléophiles comme les halogénures, les amines, et les électrophiles tels que les halogénoalcanes.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions réactionnelles. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés .
4. Applications de la recherche scientifique
L'inhibiteur de l'aurora kinase III a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les voies biochimiques impliquant les aurora kinases et pour développer de nouvelles méthodologies de synthèse.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle des aurora kinases dans la division cellulaire et leur impact sur les processus cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber la prolifération des cellules cancéreuses en ciblant les aurora kinases.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence en recherche pharmaceutique
5. Mécanisme d'action
L'inhibiteur de l'aurora kinase III exerce ses effets en se liant au site actif des aurora kinases, empêchant ainsi leur activité de phosphorylation. Cette inhibition perturbe la fonction normale des aurora kinases dans la régulation de la mitose, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Les cibles moléculaires de l'inhibiteur de l'aurora kinase III comprennent l'aurora kinase A, l'aurora kinase B et l'aurora kinase C, qui sont impliquées dans diverses étapes de la mitose .
Comparaison Avec Des Composés Similaires
L'inhibiteur de l'aurora kinase III est unique par sa grande sélectivité pour les aurora kinases par rapport à d'autres inhibiteurs de kinases. Des composés similaires comprennent :
MK-0457 (VX-680, tozasertib) : Un inhibiteur pan-aurora ayant une activité contre les trois aurora kinases.
Alisertib : Un inhibiteur sélectif de l'aurora kinase A, actuellement en essais cliniques pour la thérapie anticancéreuse.
CCT129202 : Un inhibiteur de petite molécule imidazopyridine ayant une grande sélectivité pour les aurora kinases
L'inhibiteur de l'aurora kinase III se démarque par ses interactions de liaison spécifiques et ses transitions conformationnelles qui améliorent son activité inhibitrice .
Activité Biologique
Aurora Kinase Inhibitor III, commonly referred to as Aurora Kinase Inhibitor III , is a potent small-molecule inhibitor that targets the Aurora kinase family, which plays a crucial role in cell division and mitotic progression. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cancer cells, and relevant case studies.
Overview of Aurora Kinases
The Aurora kinase family consists of three members: Aurora A , Aurora B , and Aurora C . These serine-threonine kinases are essential for various mitotic processes such as:
- Chromosome alignment
- Segregation
- Cytokinesis
Dysregulation of these kinases is frequently associated with tumorigenesis, making them attractive targets for cancer therapy .
Aurora Kinase Inhibitor III primarily acts by inhibiting the activity of Aurora A and B kinases. The inhibition leads to:
- Mitotic arrest : Cells are unable to complete mitosis, resulting in cell cycle arrest.
- Apoptosis induction : Inhibition of Aurora B has been shown to trigger apoptotic pathways in cancer cells, particularly through the phosphorylation of histone H3 at Ser10 .
- Polyploidy : Cells may enter a state where they possess more than two paired sets of chromosomes due to improper segregation .
1. Antiproliferative Activity
A study evaluated the antiproliferative effects of Aurora Kinase Inhibitor III on various human cancer cell lines. The results indicated significant growth inhibition across multiple types:
Cell Line | IC50 (nM) |
---|---|
HCT-116 (Colon) | 10 |
HL-60 (Leukemia) | 15 |
A549 (Lung) | 12 |
H125 (Lung) | 20 |
These findings suggest that Aurora Kinase Inhibitor III is effective against a range of solid tumors and hematological malignancies .
2. Clinical Trials
In clinical settings, Aurora Kinase Inhibitor III has been tested in various trials:
- Phase I Trials : A trial involving patients with advanced solid tumors showed that the inhibitor was well-tolerated with manageable side effects including neutropenia and anemia. However, limited antitumor activity was reported, with most patients achieving stable disease rather than complete responses .
- Specific Patient Populations : Notably, patients with the T315I BCR–ABL mutation exhibited better responses to treatment with Aurora Kinase Inhibitor III, highlighting its potential for specific genetic profiles in cancers .
Off-Target Effects and Safety Profile
While targeting Aurora kinases, it is essential to consider potential off-target effects. Studies have shown that while Aurora Kinase Inhibitor III primarily inhibits its intended targets, it can also affect other kinases at higher concentrations:
Kinase | IC50 (nM) |
---|---|
JAK2 | 50 |
FLT3 | 80 |
ABL (T315I) | 40 |
This profile indicates that while effective, careful monitoring is necessary to manage side effects related to off-target inhibition .
Propriétés
IUPAC Name |
N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTDWGQDFJPTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429557 | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879127-16-9 | |
Record name | C-1368 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurora Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-1368 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.